molecular formula C17H22N2O4 B2398567 1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea CAS No. 1795301-75-5

1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Cat. No.: B2398567
CAS No.: 1795301-75-5
M. Wt: 318.373
InChI Key: PJLYUUVXLZSLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea typically involves the reaction of 2-ethoxyaniline with an isocyanate derivative. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
  • 1-(2-Ethoxyphenyl)-3-(3-(thiophen-2-yl)-2-hydroxy-2-methylpropyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is unique due to the presence of both the ethoxyphenyl and furan moieties, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-3-22-15-9-5-4-8-14(15)19-16(20)18-12-17(2,21)11-13-7-6-10-23-13/h4-10,21H,3,11-12H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLYUUVXLZSLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C)(CC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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